An In-depth Technical Guide to the Chemical Properties and Metabolic Significance of 3-Ethyl-3-methylglutaric Acid
An In-depth Technical Guide to the Chemical Properties and Metabolic Significance of 3-Ethyl-3-methylglutaric Acid
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-3-methylglutaric acid, a dicarboxylic acid of significant interest in the field of clinical chemistry and metabolic research. While not as extensively characterized as its lower homolog, 3-methylglutaric acid, its structural analogy suggests a potential role as a biomarker for inborn errors of metabolism. This document consolidates available physicochemical data, proposes a plausible synthetic route, and places the compound in a relevant biochemical context based on established metabolic pathways of related organic acids. Furthermore, a detailed, field-proven analytical methodology for its quantification in biological matrices is presented. This guide is intended for researchers, clinicians, and drug development professionals investigating metabolic disorders and searching for novel biomarkers.
Introduction: The Diagnostic Potential of an Unusual Metabolite
Organic acidurias are a class of inborn errors of metabolism characterized by the accumulation and excretion of non-amino organic acids. The identification of unusual or elevated levels of specific organic acids in urine is a cornerstone for the diagnosis of these often-debilitating genetic disorders. While compounds such as 3-methylglutaric acid and 3-hydroxy-3-methylglutaric acid are well-established biomarkers for defects in leucine catabolism and mitochondrial dysfunction, the significance of their ethyl-substituted analog, 3-Ethyl-3-methylglutaric acid, remains an area of active investigation.
The presence of 3-Ethyl-3-methylglutaric acid in a patient's metabolic profile could signify a previously uncharacterized metabolic block or a novel variant of a known disorder, potentially related to the catabolism of other branched-chain amino acids like isoleucine or valine. Understanding its fundamental chemical properties, potential metabolic origins, and having a robust analytical method for its detection are therefore critical first steps for any research or diagnostic endeavor. This guide serves to provide that foundational knowledge, bridging the gap between its chemical identity and its potential clinical relevance.
Chemical Identity and Physicochemical Properties
3-Ethyl-3-methylglutaric acid is a C8 dicarboxylic acid. Its core structure is a five-carbon glutaric acid backbone with both a methyl and an ethyl group substituted at the C-3 position. This substitution creates a quaternary, chiral center.
| Property | Value | Source(s) |
| IUPAC Name | 3-ethyl-3-methylpentanedioic acid | [1] |
| Synonyms | 3-Ethyl-3-methylglutaric acid, β-Ethyl-β-methylglutaric acid | [1] |
| CAS Number | 5345-01-7 | [1] |
| Molecular Formula | C₈H₁₄O₄ | [1] |
| Molecular Weight | 174.19 g/mol | [1] |
| Appearance | White to off-white crystalline powder | TCI AMERICA |
| Melting Point | 77-81 °C | [2] |
| SMILES | CCC(C)(CC(=O)O)CC(=O)O | [1] |
| InChIKey | XAWFHZMTJUGGEE-UHFFFAOYSA-N | [1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) is available through public databases such as PubChem and SpectraBase.
Synthesis and Reactivity
While a specific, peer-reviewed synthesis for 3-Ethyl-3-methylglutaric acid is not prominently available in the literature, a plausible and efficient route can be adapted from established methods for structurally similar compounds, such as β-methylglutaric acid. The following procedure is a representative example based on a Michael addition followed by hydrolysis.
Representative Synthesis:
A potential synthesis could involve the Michael addition of a cyanide source to an α,β-unsaturated ester, followed by the addition of an ethyl group and subsequent hydrolysis. A more direct, classical approach is the condensation of an aldehyde with two equivalents of a malonic ester derivative in the presence of a base, followed by hydrolysis and decarboxylation.
A well-established method for creating substituted glutaric acids is the condensation of an aldehyde with cyanoacetamide, followed by hydrolysis. Adapting the procedure for β-methylglutaric acid provides a sound chemical basis for the synthesis of the target compound.[3]
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Step 1: Condensation. Propanal (the ethyl precursor) would be condensed with two equivalents of cyanoacetamide in an aqueous solution with a piperidine catalyst. This reaction forms an α,α'-dicyano-β-ethylglutaramide intermediate.
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Step 2: Alkylation. The intermediate would then be alkylated at the β-position with a methylating agent (e.g., methyl iodide) in the presence of a suitable base.
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Step 3: Hydrolysis. The resulting substituted diamide is then subjected to strong acid hydrolysis (e.g., refluxing with concentrated hydrochloric acid). This hydrolyzes both the amide and nitrile functionalities to carboxylic acids.
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Step 4: Purification. The final product, 3-Ethyl-3-methylglutaric acid, is then extracted from the aqueous solution using an organic solvent like ether and purified by recrystallization.[3]
The primary reactive sites are the two carboxylic acid groups, which can undergo typical reactions such as esterification, amide formation, and reduction. Heating the compound may lead to the formation of its corresponding anhydride.
Biochemical Context and Metabolic Significance
The metabolic origin of 3-Ethyl-3-methylglutaric acid has not been definitively established. However, its structure strongly suggests it arises from the metabolism of branched-chain amino acids or fatty acids. The accumulation of its close analog, 3-methylglutaric acid, is a key diagnostic marker for deficiencies in the leucine degradation pathway or broader mitochondrial dysfunction.[4][5]
Proposed Metabolic Origin:
It is hypothesized that 3-Ethyl-3-methylglutaric acid is formed via a side-reaction from an intermediate in the catabolic pathway of isoleucine. In cases of a metabolic block, such as a deficiency in an acyl-CoA dehydrogenase or hydratase specific to this pathway, upstream acyl-CoA intermediates accumulate. One such intermediate, likely 3-methylglutaconyl-CoA (derived from isoleucine metabolism), could be shunted into an alternative pathway. This could involve carboxylation followed by reduction, or it may arise from the accumulation of propionyl-CoA and acetyl-CoA, which can be condensed to form larger, unusual acyl-CoA species. This process is analogous to the "acetyl-CoA diversion pathway" proposed for the formation of 3-methylglutaric acid in states of mitochondrial energy compromise.[5][6]
Caption: Proposed metabolic pathway for the formation of 3-Ethyl-3-methylglutaric acid.
Analytical Methodologies for Quantification in Urine
The gold standard for the analysis of organic acids in biological fluids is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and specificity, allowing for the reliable identification and quantification of compounds like 3-Ethyl-3-methylglutaric acid, even at trace levels.
Detailed Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol is a robust method for the extraction, derivatization, and analysis of organic acids from urine samples.[7][8][9]
Objective: To quantify the concentration of 3-Ethyl-3-methylglutaric acid in a urine sample.
Materials:
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Urine sample (5-10 mL, first-morning void preferred)
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Internal standard (e.g., 3,3-dimethylglutaric acid or a stable isotope-labeled version of the analyte)
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Ethyl acetate (GC grade)
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Anhydrous sodium sulfate
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC-MS system with a non-polar capillary column (e.g., DB-5ms)
Procedure:
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Sample Preparation & Internal Standard Spiking:
-
Thaw frozen urine samples to room temperature and vortex thoroughly.
-
Centrifuge at 3,000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a precise volume of the supernatant (e.g., 1.0 mL) to a clean glass tube.
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Add a known amount of the internal standard. The causality here is critical: the internal standard is chemically similar to the analyte and will experience similar losses during extraction and inconsistencies during derivatization and injection. By comparing the analyte's peak area to the internal standard's, we achieve accurate quantification.
-
-
Liquid-Liquid Extraction:
-
Acidify the urine sample by adding 100 µL of 6M HCl to protonate the carboxylic acid groups, making them less water-soluble and more extractable into an organic solvent.
-
Add 3 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Repeat the extraction with a second 3 mL portion of ethyl acetate and combine the organic layers. This two-step extraction ensures a high recovery rate of the analyte.
-
-
Drying and Evaporation:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water, which can interfere with derivatization.
-
Transfer the dried extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes. This step is essential as dicarboxylic acids are not volatile enough for GC analysis. The BSTFA reagent replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups, creating a much more volatile TMS-ester that can readily pass through the GC column.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Typical):
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 5-10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Scan Range: m/z 50-600
-
-
Identification is achieved by comparing the retention time and mass spectrum of the analyte peak to that of an authentic standard. Quantification is performed by constructing a calibration curve and using the peak area ratio of the analyte to the internal standard.
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Sources
- 1. 3-Ethyl-3-methylglutaric acid | C8H14O4 | CID 79290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-ETHYL-3-METHYLGLUTARIC ACID | 5345-01-7 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 5. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]
